The Chemical and Physical Properties of (2S)-2-Amino-3-(5-methylfuran-2-yl)propanoic Acid: A Technical Guide for Peptide Engineering
The Chemical and Physical Properties of (2S)-2-Amino-3-(5-methylfuran-2-yl)propanoic Acid: A Technical Guide for Peptide Engineering
Executive Summary
In the pursuit of novel peptidomimetics and targeted therapeutics, the strategic incorporation of non-canonical amino acids (ncAAs) is a foundational technique. (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid —commonly referred to as L-5-methylfurylalanine (5-Me-Furyl-Ala)—represents a highly specialized building block. By replacing canonical aromatic residues (such as phenylalanine or tyrosine) with this furan derivative, medicinal chemists can precisely modulate the steric bulk, electronic distribution, and lipophilicity of a binding interface.
This whitepaper provides an in-depth analysis of the physicochemical properties, chemical reactivity, and practical handling protocols for 5-Me-Furyl-Ala, ensuring robust integration into modern drug discovery workflows.
Structural and Physicochemical Profiling
The unique utility of 5-Me-Furyl-Ala stems from its side chain: a 5-methyl-substituted furan ring. Furan is a π -excessive, five-membered heteroaromatic ring. The oxygen atom contributes one lone pair to the aromatic π -system, making the ring highly electron-rich.
The addition of the methyl group at the C5 position introduces two critical perturbations:
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Electronic Enhancement: The methyl group donates electron density via inductive (+I) and hyperconjugative effects, making the furan ring an even stronger cation- π donor than an unsubstituted furylalanine.
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Steric Constraint: The methyl moiety restricts the rotational freedom ( χ1 and χ2 angles) of the side chain when packed against a receptor pocket, effectively locking the peptide into a predefined bioactive conformation.
Quantitative Physicochemical Data
To facilitate analytical tracking and assay development, the core physicochemical properties of the free amino acid are summarized below.
| Property | Value | Analytical & Practical Significance |
| Chemical Formula | C₈H₁₁NO₃ | Baseline for elemental analysis and stoichiometry. |
| Molecular Weight | 169.18 g/mol | Target mass for LC-MS (ESI+) verification ( [M+H]+ = 170.18). |
| pKa ( α -COOH) | ~2.2 | Determines solubility and ionization state in acidic HPLC mobile phases. |
| pKa ( α -NH₃⁺) | ~9.1 | Dictates the pH requirements (typically >8.0) for efficient amide coupling. |
| Isoelectric Point (pI) | ~5.6 | Critical for purification via ion-exchange chromatography. |
| LogP (Estimated) | 0.9 – 1.2 | Indicates moderate lipophilicity; enhances membrane permeability compared to standard polar residues. |
| UV Absorbance ( λmax ) | ~225 nm | Primary wavelength for real-time UV monitoring during HPLC purification. |
Chemical Reactivity and Stability Considerations
Understanding the reactivity of the 5-methylfuran moiety is critical for preventing degradation during synthesis and storage.
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Electrophilic Aromatic Substitution (EAS): Because the ring is π -excessive, it is highly susceptible to electrophilic attack. While the C2 and C5 positions are occupied, the C3 and C4 positions remain vulnerable to highly reactive electrophiles (such as carbocations generated during peptide cleavage).
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Oxidative Susceptibility: Furan rings can undergo Diels-Alder cycloadditions with singlet oxygen ( 1O2 ) to form endoperoxides, which subsequently degrade. Handling Rule: The compound and its peptide derivatives must be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at -20°C for long-term stability.
Applications in Rational Drug Design
The strategic replacement of peptide determinants with furan-based alternatives has yielded significant breakthroughs in kinase inhibition and receptor mapping. For example, replacing standard aromatic residues with furylalanine derivatives has been shown to enhance the binding affinity of CDK4/Cyclin D1 inhibitors by optimizing interactions within the substrate recruitment groove .
Furthermore, the expansion of genetic code engineering (GCE) allows for the site-specific incorporation of furan-containing ncAAs into live-cell membrane proteins, enabling advanced structural probing without disrupting native protein folding .
Pharmacophore model of 5-methylfuran interacting within a target receptor pocket.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
To successfully incorporate Fmoc-(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid into a peptide sequence, the synthesis protocol must be carefully calibrated. The following methodology is a self-validating system designed to maximize coupling efficiency while strictly protecting the sensitive furan ring from electrophilic degradation.
Step-by-Step Methodology
Phase 1: Resin Preparation & Deprotection
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Resin Swelling: Suspend Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.
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Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites to ensure uniform coupling kinetics and prevent truncated sequences.
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Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 min).
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Causality: Piperidine acts as a mild base to abstract the acidic proton on the Fmoc fluorene ring, initiating a β -elimination that exposes the free N-terminal amine.
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Phase 2: Amino Acid Coupling 3. Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-5-Me-Furyl-Ala-OH and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate.
- Causality: HATU is selected over standard HBTU because the 7-aza group of HATU stabilizes the active ester intermediate. This is critical for driving the reaction of sterically hindered ncAAs to completion.
- Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
- Validation: Perform a Kaiser Test. A negative result (yellow beads) confirms complete coupling. Wash with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Phase 3: Global Cleavage & Furan Protection 6. Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure Water in a 95:2.5:2.5 ratio.
- Causality:This is the most critical step. During TFA cleavage, protecting groups (like t-Butyl from other residues) form highly reactive carbocations. Because the 5-methylfuran ring is intensely electron-rich, it will undergo rapid alkylation by these carbocations if left unprotected. TIPS is a bulky, highly efficient hydride donor that scavenges these carbocations before they can attack the furan ring.
Execution: React the resin with the cleavage cocktail for 2 hours at room temperature. Filter the peptide solution and precipitate in cold diethyl ether.
Logical workflow for the Solid-Phase Peptide Synthesis (SPPS) of 5-Me-Furyl-Ala peptides.
Conclusion
The integration of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid into peptide libraries offers a sophisticated method for probing receptor topography and enhancing binding affinities. By understanding the inherent π -excessive nature of the 5-methylfuran ring, researchers can leverage its strong cation- π bonding capabilities while simultaneously implementing the necessary chemical safeguards (such as TIPS scavenging and inert storage) to ensure synthetic success and compound integrity.
